1H,1H,7H-Dodecafluoro-1-heptanol (CAS 335-99-9) is a highly fluorinated telomer alcohol characterized by a terminal hydrogen atom (omega-H) on its fluorocarbon chain. For industrial buyers, its defining baseline properties include a high boiling point of 169–170 °C, a density of 1.76 g/mL, and an exceptionally low refractive index of approximately 1.320 at 20 °C. Unlike fully perfluorinated analogs, the presence of the terminal -CF2H group imparts a distinct dipole moment, which enhances its solubility profile in polar organic systems [1]. This compound is primarily procured as a functional precursor for synthesizing low-surface-energy acrylates (e.g., DFHA and DFHMA) and specialized urethane adhesives used in optical fiber claddings, semiconductor wafer processing, and advanced anti-fouling coatings[2].
Substituting 1H,1H,7H-Dodecafluoro-1-heptanol with a fully perfluorinated analog, such as 1H,1H-perfluoroheptanol, fundamentally alters the material's interaction dynamics due to the replacement of the terminal -CF2H group with a strictly hydrophobic and lipophobic -CF3 group [1]. This loss of the terminal dipole drastically reduces the compound's Hansen polar and hydrogen-bonding solubility parameters, leading to phase separation when reacted with moderately polar cross-linkers like isocyanates during polyurethane synthesis [2]. Conversely, substituting with shorter-chain omega-H alcohols like 1H,1H,5H-octafluoropentanol lowers the boiling point by nearly 60 °C, causing unacceptable evaporative losses during high-temperature esterification processes. Furthermore, non-fluorinated aliphatic alcohols completely fail to achieve the low refractive index (n < 1.35) and low surface energy required for optical cladding and anti-fouling applications [1].
The terminal hydrogen in 1H,1H,7H-Dodecafluoro-1-heptanol provides a critical dipole moment that significantly alters its solubility profile compared to fully perfluorinated chains. Hansen Solubility Parameter (HSP) analysis demonstrates that 1H,1H,7H-Dodecafluoro-1-heptanol possesses a polar parameter (δP) of 4.6 and a hydrogen-bonding parameter (δH) of 8.1 [1]. In contrast, fully perfluorinated equivalents exhibit near-zero polar and hydrogen-bonding parameters, making them highly immiscible with standard industrial cross-linkers. This enhanced compatibility allows 1H,1H,7H-Dodecafluoro-1-heptanol to react homogeneously with isocyanates (e.g., IPDI) without premature phase separation during the end-capping of polysiloxane urethanes [2].
| Evidence Dimension | Hansen Solubility Parameters (δP and δH) |
| Target Compound Data | δP = 4.6, δH = 8.1 |
| Comparator Or Baseline | Fully perfluorinated alkanes/alcohols (δP < 2.0, δH < 2.0) |
| Quantified Difference | Significantly higher polarity and hydrogen-bonding capacity |
| Conditions | HSP modeling for solvent/precursor selection |
Ensures homogeneous mixing and prevents phase separation during the synthesis of complex polymer resins and adhesives.
For optical fiber claddings, the coating must maintain a refractive index strictly lower than that of the silica core (typically ~1.45). 1H,1H,7H-Dodecafluoro-1-heptanol exhibits a baseline refractive index of 1.320 at 20 °C . When synthesized into its corresponding methacrylate (DFHMA), the resulting monomer maintains a highly depressed refractive index of approximately 1.342. By comparison, non-fluorinated aliphatic analogs like 1-heptanol possess a refractive index of 1.424, which fails to provide the necessary total internal reflection differential. This makes the dodecafluoro compound an essential precursor for low-refractive-index optical coatings .
| Evidence Dimension | Refractive Index (n20/D) |
| Target Compound Data | 1.320 (Alcohol), ~1.342 (Acrylate derivative) |
| Comparator Or Baseline | Non-fluorinated 1-heptanol (1.424) |
| Quantified Difference | >0.10 reduction in refractive index |
| Conditions | Measured at 20 °C, 589 nm (Sodium D line) |
Guarantees the critical optical contrast required for total internal reflection in fiber optic claddings and waveguides.
During the industrial synthesis of fluorinated acrylates or the high-temperature curing of adhesives, precursor volatility dictates batch yield and reproducibility. 1H,1H,7H-Dodecafluoro-1-heptanol offers a high boiling point of 169–170 °C. If a buyer substitutes this with the shorter-chain analog 1H,1H,5H-octafluoropentanol (boiling point ~109 °C), the precursor becomes highly prone to evaporative loss during exothermic esterification reactions or elevated-temperature mixing . The 60 °C higher boiling point of the heptanol derivative ensures it remains in the liquid phase during extended reaction times, maximizing conversion rates and minimizing hazardous vapor emissions .
| Evidence Dimension | Boiling Point |
| Target Compound Data | 169–170 °C |
| Comparator Or Baseline | 1H,1H,5H-Octafluoropentanol (~109 °C) |
| Quantified Difference | ~60 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Prevents precursor loss during high-temperature synthesis, ensuring high yields and consistent batch-to-batch stoichiometry.
Because of its inherently low refractive index (1.320), 1H,1H,7H-Dodecafluoro-1-heptanol is a primary precursor for manufacturing dodecafluoroheptyl acrylate (DFHA) and methacrylate (DFHMA). These monomers are polymerized to form optical claddings that ensure total internal reflection against silica cores, outperforming non-fluorinated alternatives [1].
Leveraging its favorable Hansen solubility parameters, this compound is used to end-cap hydroxy-terminated carbinol polysiloxanes and isocyanates. The resulting urethane adhesives exhibit thermal stability during semiconductor processing and can be cleanly debonded using UV laser irradiation without leaving residues [2].
In the coatings industry, 1H,1H,7H-Dodecafluoro-1-heptanol derivatives are copolymerized with methyl methacrylate and butyl acrylate. The terminal omega-H group provides a critical balance of interfacial adhesion and bulk hydrophobicity, creating highly weather-resistant and oleophobic films for advanced architectural and automotive coatings [3].
Irritant